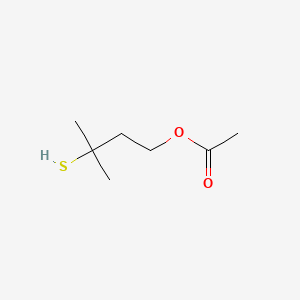

3-Mercapto-3-methyl-1-butyl acetate

描述

Overview of Aliphatic Thiol Esters in Natural and Engineered Systems

Aliphatic thiol esters are a class of organosulfur compounds that feature a thioester group (R-S-C(=O)-R') where the R groups are aliphatic (non-aromatic). These compounds are noteworthy for their significant roles in both biological and synthetic systems. In nature, thiol esters are crucial intermediates in various metabolic pathways. For instance, Acetyl-CoA, a well-known thiol ester, is central to the metabolism of carbohydrates, fats, and proteins in virtually all living organisms. Beyond metabolism, aliphatic thiol esters contribute to the complex aroma profiles of many foods and beverages. foodb.carsc.org Volatile thiols and their derivatives, including esters, are often potent odorants responsible for the characteristic scents of fruits, coffee, and wine. wikiwand.comwikipedia.orgnih.gov

In the realm of engineered systems, particularly in polymer chemistry and materials science, the chemistry of thiols and their derivatives is exploited to create functional materials. The introduction of thiol groups into aliphatic polyesters is a strategy used to develop biodegradable polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. researchgate.netacs.orgacs.org The reactivity of the thiol group allows for further chemical modifications, enabling the attachment of biologically active molecules or altering the physical properties of the polymer. researchgate.netacs.org Synthetic strategies to create these functionalized polyesters include the ring-opening polymerization of monomers that already contain a protected thiol group. acs.org

Academic Trajectory of 3-Mercapto-3-methyl-1-butyl Acetate (B1210297) Research

3-Mercapto-3-methyl-1-butyl acetate, a member of the carboxylic acid ester family, is a volatile compound recognized for its distinct fruity and sulfurous aroma. foodb.cachemicalbook.com The scientific investigation of this specific thiol ester has primarily focused on its role as a natural flavor component.

A significant milestone in the study of this compound was its first-time identification in roasted Arabica coffee brew. nih.gov Researchers identified it as a potent roasty odorant by comparing its properties—Kovats gas chromatography retention index, mass spectrum, and odor quality—to a synthetically created standard. nih.gov This research revealed that the concentration of this compound increases with the degree of coffee bean roasting, suggesting it is a key contributor to the flavor profile of highly roasted coffee. nih.gov

Subsequent research also identified this compound in passion fruit (Passiflora edulis), alongside its precursor alcohol, 3-mercapto-3-methylbutan-1-ol. Studies have also investigated the compound's stability. In aqueous solutions, this compound demonstrates high stability during heat processing across a pH range of 3 to 7, a notable characteristic for a flavor compound in food products that undergo thermal treatment. Its synthesis can be achieved from 3-mercapto-3-methylbutanol. chemicalbook.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H14O2S | nih.gov |

| Molecular Weight | 162.25 g/mol | nih.gov |

| Boiling Point | 209.5 ± 23.0 °C (Predicted) | chemicalbook.comchemicalbook.com |

| Density | 1.003 ± 0.06 g/cm³ (Predicted) | chemicalbook.comchemicalbook.com |

| Odor Profile | Fruity, sulfurous, sweet | chemicalbook.com |

| CAS Number | 50746-09-3 | chemicalbook.comnih.gov |

Methodological Approaches in Chemical Compound Investigations

The investigation of volatile organic compounds (VOCs) like this compound requires specialized analytical techniques due to their high vapor pressure and often low concentrations in complex matrices. nih.govnih.gov A primary challenge in studying thiols is their reactivity, as they can be easily oxidized during sample preparation. sci-hub.st

The gold standard for the analysis of VOCs is Gas Chromatography (GC) coupled with a detector, most commonly a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (GC-FID). nih.govnih.govthermofisher.com GC separates the volatile compounds in a mixture based on their boiling points and interactions with the chromatographic column, while the MS detector identifies them by their mass-to-charge ratio and fragmentation patterns. nih.gov

To isolate and concentrate volatile compounds from a sample matrix before GC analysis, several extraction techniques are employed. thermofisher.com For liquid samples like coffee or fruit juice, purge-and-trap (also known as dynamic headspace sampling) is a highly sensitive and common method. thermofisher.com This involves sparging an inert gas through the sample, which carries the volatile analytes onto an adsorbent trap. The trap is then heated to release the compounds into the GC system. thermofisher.com

For direct and rapid analysis of VOCs without prior separation, soft ionization mass spectrometry techniques such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected-Ion Flow-Tube Mass Spectrometry (SIFT-MS) are utilized. nih.govnih.gov These methods allow for real-time monitoring of volatile emissions from various sources. nih.gov

Specifically for the quantification of thiols, colorimetric methods are also available. The classic Ellman's reagent (DTNB) reacts with free thiol groups to produce a colored compound that can be measured spectrophotometrically, though this is more common in biochemical analyses than in volatile flavor studies. nih.gov

属性

IUPAC Name |

(3-methyl-3-sulfanylbutyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-6(8)9-5-4-7(2,3)10/h10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZWKNVLHZGPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198789 | |

| Record name | 3-Mercapto-3-methyl-1-butyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Fruit aroma | |

| Record name | 3-Mercapto-3-methyl-1-butyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1693/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

69.00 °C. @ 6.00 mm Hg | |

| Record name | 3-Mercapto-3-methyl-1-butyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water; Soluble in many non-polar solvents, Soluble (in ethanol) | |

| Record name | 3-Mercapto-3-methyl-1-butyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Mercapto-3-methyl-1-butyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1693/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.003-1.007 | |

| Record name | 3-Mercapto-3-methyl-1-butyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1693/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

50746-09-3 | |

| Record name | 3-Mercapto-3-methylbutyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50746-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-3-methyl-1-butyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050746093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Mercapto-3-methyl-1-butyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-MERCAPTO-3-METHYLBUTYL ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-3-METHYL-1-BUTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A69461ME8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Mercapto-3-methyl-1-butyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Pathways and Derivatization Strategies for 3 Mercapto 3 Methyl 1 Butyl Acetate

Chemo-Synthetic Routes to 3-Mercapto-3-methyl-1-butyl Acetate (B1210297)

The chemical synthesis of 3-mercapto-3-methyl-1-butyl acetate is primarily achieved through multi-step pathways involving the construction of its precursor alcohol, 3-mercapto-3-methylbutan-1-ol, followed by an esterification reaction.

Multi-Step Synthesis from Precursor Molecules

A common and well-documented chemo-synthetic route begins with simple, readily available starting materials and proceeds through several key transformations to build the carbon skeleton and introduce the necessary functional groups.

The synthesis of the precursor, 3-mercapto-3-methylbutan-1-ol, often commences with an aldol-type condensation reaction. One established method involves the activation of an ester, such as ethyl acetate, using a strong base like lithium bis(trimethylsilyl)amide. This generates a nucleophilic enolate which then undergoes a coupling reaction with a ketone, typically acetone. This reaction forms the basic carbon backbone of the target molecule, resulting in an intermediate β-hydroxy ester, ethyl 3-hydroxy-3-methylbutyrate. researchgate.net

Table 1: Initial Activation and Coupling Reaction

| Step | Reactants | Reagents | Product | Reaction Type |

|---|

Following the initial coupling, a series of functional group transformations are required to introduce the thiol group and convert the ester to a primary alcohol. The 3-hydroxy-3-methylbutyrate intermediate undergoes bromination, followed by treatment with thiourea and subsequent hydrolysis to create the thiol group at the tertiary carbon, yielding 3-mercapto-3-methyl-butyric acid. researchgate.net

This carboxylic acid is then subjected to a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), which reduces the carboxylic acid functional group to a primary alcohol, yielding 3-mercapto-3-methylbutan-1-ol. researchgate.net

The final step in the synthesis of the target compound is the esterification of 3-mercapto-3-methylbutan-1-ol. This is a standard functional group transformation where the primary alcohol reacts with an acetylating agent. Common reagents for this step include acetyl chloride or acetic anhydride (B1165640) in a suitable solvent like dichloromethane (B109758). sigmaaldrich.com This reaction proceeds to give this compound with high yield. For instance, a reaction using acetyl chloride in dichloromethane at 22°C for 18 hours has been reported to achieve a yield of 89.5%. sigmaaldrich.com The Fisher esterification method, which uses a carboxylic acid (acetic acid) and a strong acid catalyst (like sulfuric acid), is also a viable, though potentially slower, pathway for this transformation. nih.govthermofisher.com

Table 2: Key Functional Group Transformations and Reductions

| Step | Starting Material | Reagents/Process | Intermediate/Product | Transformation Type |

|---|---|---|---|---|

| 2 | Ethyl 3-hydroxy-3-methylbutyrate | 1. Bromination2. Thiourea3. Hydrolysis | 3-mercapto-3-methyl-butyric acid | Halogenation & Thiolation |

| 3 | 3-mercapto-3-methyl-butyric acid | Lithium aluminum hydride (LiAlH₄) | 3-mercapto-3-methylbutan-1-ol | Reduction |

Isotopic Labeling in Synthetic Chemistry for Advanced Research

Isotopic labeling is a critical technique for various advanced research applications, including metabolic studies, mechanistic investigations, and use as internal standards in quantitative analytical methods like isotope dilution assays. The synthesis of isotopically labeled this compound can be readily achieved by incorporating labeled precursors in the synthetic pathway.

A common approach involves using a deuterated version of acetone, acetone-d₆, in the initial coupling reaction. researchgate.net When acetone-d₆ is used in place of standard acetone in the synthesis of the precursor alcohol, the resulting 3-mercapto-3-methylbutan-1-ol contains two labeled methyl groups. Subsequent esterification of this labeled alcohol, [²H₆]-3-mercapto-3-methylbutan-1-ol, yields the desired isotopically labeled [²H₆]-3-mercapto-3-methyl-1-butyl acetate. This specific labeling is frequently documented in the literature for use as a standard in analytical assays. researchgate.net

Enzymatic and Biocatalytic Synthesis of this compound and Analogs

While chemical synthesis provides a reliable route to this compound, the precursor alcohol, 3-mercapto-3-methylbutan-1-ol, is also known to be formed naturally in various fruits and beverages through enzymatic processes. researchgate.net This natural pathway involves the enzymatic cleavage of non-volatile precursors.

Research has shown that this thiol can be released from non-volatile extracts of passion fruit (Passiflora edulis) through the action of enzymes with β-lyase activity. nih.gov Specifically, cell-free extracts of the bacterium Eubacterium limosum, which possess S-cysteine conjugate β-lyase activity (EC 4.4.1.13), can produce 3-mercapto-3-methylbutan-1-ol from these extracts. nih.gov This strongly indicates that the volatile thiol exists in the fruit in a bound, non-volatile form, specifically as an S-cysteine conjugate. This enzymatic release is a key step in the formation of the aroma profile of passion fruit. nih.gov Similar pathways involving the β-lyase cleavage of cysteinylated or glutathionylated precursors are also implicated in the formation of this compound during the fermentation of Sauvignon Blanc wine. researchgate.net

Once the precursor alcohol is formed via this biocatalytic release, it can be subsequently acetylated to form this compound, a transformation also identified in passion fruit. researchgate.netnih.gov While direct enzymatic synthesis of the acetate ester from the alcohol has been demonstrated for other flavor esters using lipases, specific research detailing the enzymatic acetylation to form this compound is less common. scispace.com

Table 3: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | (3-methyl-3-sulfanylbutyl) acetate | C₇H₁₄O₂S |

| 3-mercapto-3-methylbutan-1-ol | 3-methyl-3-sulfanylbutan-1-ol | C₅H₁₂OS |

| Ethyl acetate | Ethyl acetate | C₄H₈O₂ |

| Acetone | Propan-2-one | C₃H₆O |

| Lithium bis(trimethylsilyl)amide | 1,1,1,3,3,3-Hexamethyldisilazane lithium salt | C₆H₁₈LiNSi₂ |

| Ethyl 3-hydroxy-3-methylbutyrate | Ethyl 3-hydroxy-3-methylbutanoate | C₇H₁₄O₃ |

| Thiourea | Thiourea | CH₄N₂S |

| 3-mercapto-3-methyl-butyric acid | 3-mercapto-3-methylbutanoic acid | C₅H₁₀O₂S |

| Lithium aluminum hydride | Lithium tetrahydridoaluminate | AlH₄Li |

| Acetyl chloride | Ethanoyl chloride | C₂H₃ClO |

| Acetic anhydride | Ethanoic anhydride | C₄H₆O₃ |

| Acetone-d₆ | 1,1,1,3,3,3-Hexadeuteropropan-2-one | C₃D₆O |

Characterization of Biocatalysts and Reaction Conditions

Scientific literature extensively covers the biocatalytic synthesis of various flavor esters using enzymes like lipases. researchgate.netresearchgate.netnih.gov For instance, immobilized lipase (B570770) from Rhizomucor miehei and strains of Rhizopus oryzae are effectively used to catalyze the esterification of an acid and an alcohol to produce esters such as butyl acetate. researchgate.netnih.gov

However, specific research detailing the characterization of biocatalysts for the direct synthesis of this compound is not prominently available in the reviewed literature. The biotransformation process is more thoroughly documented for its precursor, 3-mercapto-3-methylbutanol (MMB). wikipedia.org MMB can be produced in vitro from nonvolatile extracts of passion fruit through the enzymatic action of a cell-free extract from Eubacterium limosum, which exhibits β-lyase activity on S-cysteine conjugates. In wine, the formation of MMB precursors involves enzymatic oxidation and a β-lyase cleavage step during fermentation by yeasts like Metschnikowia pulcherrima. wikipedia.org

While lipase-catalyzed esterification represents a potential pathway for the conversion of MMB to its acetate, detailed studies characterizing specific enzymes and reaction conditions for this particular transformation are not specified in the available search results.

Optimization of Biotransformation Processes

The optimization of biotransformation processes is crucial for maximizing product yield and purity. In the enzymatic synthesis of related flavor esters like butyl acetate and methyl butyrate, several parameters are typically optimized. These include:

Enzyme Concentration: The yield of methyl butyrate was found to be maximal at a purified lipase concentration of 30 µg/ml. nih.gov

Substrate Molar Ratio: A 1:1 molar ratio of acetic acid to butanol was optimal for a solvent-free synthesis of butyl acetate. nih.gov

Temperature: The highest conversion for butyl acetate synthesis using immobilized lipase was achieved at around 50°C. researchgate.net

Water Content: In a solvent-free system for butyl acetate production, an initial water amount of 45% was found to be optimal. nih.gov

Solvent System: The use of solvents like heptane and hexane improved the conversion yield of butyl acetate synthesis compared to a solvent-free system. nih.gov

Given the lack of specific literature on the biocatalytic synthesis of this compound, there is no available data on the optimization of such a biotransformation process.

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of this compound is dictated by its two primary functional groups: the thiol (mercaptan) group and the ester group.

Oxidation and Reduction Pathways of the Thiol Moiety

The thiol group (-SH) is susceptible to oxidation. In general, thiols can be oxidized to form various sulfur-containing compounds, including disulfides (R-S-S-R'), sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). The specific products formed depend on the oxidant used and the reaction conditions. Conversely, the disulfide bond can be reduced back to the corresponding thiols.

Despite the known reactivity of the thiol moiety, specific studies detailing the oxidation and reduction pathways for this compound, including the reagents and conditions required for these transformations, are not described in the provided search results.

Esterification and Transesterification Reactions

Esterification is the primary method for the synthesis of this compound. One documented laboratory synthesis involves the reaction of its precursor alcohol, 3-mercapto-3-methylbutanol, with acetyl chloride. chemicalbook.com This reaction is carried out in dichloromethane at 22°C for 18 hours, achieving a yield of 89.5%. chemicalbook.com This method is a standard procedure for converting an alcohol to an acetate ester.

In natural products like roasted coffee, it is proposed that the compound is formed via the esterification of 3-mercapto-3-methylbutanol with acetic acid, both of which are present in the coffee beans. researchgate.net

Transesterification, a process where the alkoxy group of an ester is exchanged with another alcohol, is another relevant reaction pathway. While transesterification is a widely studied industrial process, for example, in the production of butyl acetate from methyl acetate and butanol, specific studies involving this compound as either a substrate or a product in a transesterification reaction are not detailed in the available literature. europa.eu

Stability Studies of the Compound Under Defined Conditions

The stability of this compound has been investigated, particularly in the context of food and beverage processing. A key study compared its thermal stability to that of the corresponding formate ester, 3-mercapto-3-methylbutyl formate, in coffee drinks and aqueous solutions at various pH levels.

The results indicated that this compound is significantly more stable during heat processing than its formate counterpart. researchgate.net While the concentration of the formate ester decreased drastically during heating, especially at higher pH, the acetate form remained stable across all tested pH values (pH 3-7). researchgate.net In a coffee drink, the residual ratios of the acetate were high at both pH 5.0 and pH 6.5 after heating, whereas the formate was more stable at the lower pH. researchgate.net This suggests that the stability is highly dependent on the structure of the ester group. researchgate.net

Table 1: Thermal Stability of this compound vs. Formate Analog

| Compound | Condition | pH | Stability Outcome | Citation |

|---|---|---|---|---|

| This compound | Heat processing in coffee drink | 5.0 and 6.5 | High residual ratios at both pH levels | researchgate.net |

| This compound | Heat processing in aqueous solution | 3 to 7 | Showed stability over all tested pH values | researchgate.net |

| 3-Mercapto-3-methylbutyl formate | Heat processing in coffee drink | 5.0 vs 6.5 | Higher residual ratio at pH 5.0 than at 6.5 | researchgate.net |

Compound Names

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Mercapto-3-methylbutanol |

| 3-mercapto-3-methylbutyl formate |

| Acetic acid |

| Acetyl chloride |

| Butyl acetate |

| Dichloromethane |

| Disulfides |

| Heptane |

| Hexane |

| Lipase |

| Methyl acetate |

| Methyl butyrate |

| S-cysteine conjugates |

| Sulfenic acids |

| Sulfinic acids |

Natural Abundance, Biosynthesis, and Biotransformation of 3 Mercapto 3 Methyl 1 Butyl Acetate

Elucidation of Natural Occurrence in Biological Matrices

The detection of 3-mercapto-3-methyl-1-butyl acetate (B1210297) and its precursor alcohol, 3-mercapto-3-methylbutan-1-ol (MMB), in various natural sources highlights its diverse ecological roles.

The natural occurrence of 3-mercapto-3-methyl-1-butyl acetate has been identified in certain plant-derived products. Notably, it is found in passion fruit juice, contributing to its complex aroma profile. wikipedia.org While the ester itself has been detected, its precursor alcohol, MMB, was first identified in the plant kingdom in Vitis vinifera L. cv., Sauvignon Blanc grapes. wikipedia.org Although detected in fruits, the compound has not been quantified. foodb.ca

Microbial activity is crucial for the formation of this compound in fermented products. It is a known key odorant in Sauvignon Blanc wine, where its synthesis is a direct result of the fermentation process. wikipedia.org The compound's precursor, MMB, is also a noted odorant in coffee, with its formation resulting from the action of bacterial extracts on precursors present in the coffee beans. wikipedia.org The synthesis of MMB in wine involves a β-lyase cleavage of precursors during alcoholic fermentation. wikipedia.org

Table 1: Occurrence of this compound and its Precursor (MMB) in Plant and Fermentation Products

| Product | Compound Detected | Role/Characteristic | Citation |

|---|---|---|---|

| Passion Fruit Juice | This compound & MMB | Aroma Component | wikipedia.org |

| Sauvignon Blanc Grapes/Wine | MMB / this compound | Key Odorant | wikipedia.org |

In the animal kingdom, the precursor alcohol MMB is a significant semiochemical, a chemical involved in communication. It is famously found in the urine of domestic cats (Felis silvestris catus) and is considered a vital component of male scent-marking. wikipedia.orgwikiwand.com Investigations have confirmed the presence of MMB in the urine of wild felids as well, specifically in free-ranging leopards (Panthera pardus), where it also likely functions in chemical signaling. researchgate.net The related compound, 3-mercapto-3-methylbutyl formate, has also been identified alongside MMB in the urine of the fishing cat (Prionailurus viverrinus). researchgate.net

Table 2: Detection of MMB as a Semiochemical in Felids

| Species | Sample Source | Function | Citation |

|---|---|---|---|

| Domestic Cat (Felis catus) | Urine | Male Scent-Marking | wikipedia.orgwikiwand.com |

| Leopard (Panthera pardus) | Urine | Chemical Signaling | researchgate.net |

Investigation of Biosynthetic Pathways in Organisms

The formation of this compound involves the generation of its precursor alcohol, MMB, followed by an esterification step. These pathways vary between different organisms.

In felines, the biosynthesis of MMB is a multi-step process. The ultimate precursor is a unique sulfur-containing amino acid called felinine (B1672332). researchgate.net Felinine is formed from 3-methylbutanol-cysteinylglycine (3MBCG) through the action of a specific enzyme. wikipedia.orgwikiwand.com Once formed, felinine gradually degrades to produce MMB. wikipedia.orgwikiwand.com This entire process is dependent on testosterone, which is why MMB levels are significantly higher in intact male cats. wikiwand.com

In the context of wine production, the pathway involves different precursors. The formation of MMB relies on the β-lyase cleavage of cysteinylated or glutathionylated conjugates that are formed from the metabolic processing of unsaturated fatty acids. wikipedia.org

The final step in the biosynthesis of the target compound is the esterification of the alcohol MMB with an acetyl-group donor, typically acetyl-CoA. This reaction is analogous to the formation of other acetate esters in fermentation, such as butyl acetate and isoamyl acetate. researchgate.netnih.gov

The enzymes driving the biosynthesis of this compound are specific to the organism and pathway.

Cauxin: In felines, the enzyme responsible for converting 3-methylbutanol-cysteinylglycine (3MBCG) into felinine is a carboxylesterase known as cauxin. wikipedia.orgwikiwand.com This enzyme is abundant in cat urine and is a key regulator of MMB synthesis. wikipedia.orgwikiwand.com

β-lyase: During the fermentation of Sauvignon Blanc wine, the release of the volatile thiol MMB from its non-volatile glutathionylated or cysteinylated precursor is achieved through the action of a β-lyase enzyme from the yeast. wikipedia.org

Alcohol Acyltransferases (AATs): The final conversion of MMB to this compound is a transesterification reaction. While the specific enzyme for this compound is not explicitly detailed in the provided context, this step is typically catalyzed by alcohol acyltransferases (AATs). researchgate.netnih.gov These enzymes catalyze the condensation of an alcohol (in this case, MMB) with an acyl-CoA (acetyl-CoA) to form an ester. researchgate.net For example, the enzyme isoamyl acetate esterase (encoded by the IAH1 gene in Saccharomyces cerevisiae) is known to hydrolyze acetate esters and acts preferentially on 3-methylbutyl acetate (isoamyl acetate), demonstrating the type of enzymatic activity involved in acetate ester metabolism. qmul.ac.uk Similarly, lipases can also catalyze the formation of esters like butyl acetate from butanol and acetic acid. researchgate.net

Table 3: Enzymes Involved in the Biosynthesis of this compound and its Precursors

| Enzyme | Organism/Context | Substrate(s) | Product(s) | Citation |

|---|---|---|---|---|

| Cauxin | Felines | 3-methylbutanol-cysteinylglycine (3MBCG) | Felinine + Glycine | wikipedia.orgwikiwand.com |

| β-lyase | Yeast (Wine Fermentation) | Cysteinylated/Glutathionylated precursors | 3-Mercapto-3-methylbutan-1-ol (MMB) | wikipedia.org |

Enzymology of Biosynthesis: Enzyme Isolation and Characterization

Role of Cysteine and Glutathione Conjugates

The biosynthetic pathway for volatile thiols like MMB involves the conjugation of precursor molecules with cysteine or glutathione. wikipedia.org These non-volatile conjugates act as reservoirs that are later cleaved to release the aromatic thiol. This process is analogous to the formation of other significant wine thiols, such as 3-mercaptohexan-1-ol (3MH). westernsydney.edu.au

In the case of MMB, the pathway involves the cysteinylation or glutathionylation of unsaturated fatty acid-derived aldehydes. wikipedia.org Research on the related compound 3MH has shown that both its cysteine conjugate (Cys-3MH) and glutathione conjugate (GSH-3MH) can be converted by yeast into the volatile thiol during fermentation. westernsydney.edu.au However, the efficiency of this conversion differs between the two conjugates, with Cys-3MH being converted more efficiently to 3MH than GSH-3MH. westernsydney.edu.au This suggests that the specific type of conjugate present can significantly impact the final concentration of the resulting volatile thiol and its subsequent acetate ester.

β-Lyase Cleavage Mechanisms

A critical step in the release of the volatile MMB from its non-aromatic cysteine-S-conjugate precursor is cleavage by carbon-sulfur β-lyase enzymes. wikipedia.org During alcoholic fermentation, yeast enzymes with β-lyase activity break the C-S bond in the cysteinylated precursor, liberating the free MMB. wikipedia.org This enzymatic release is a key control point in the production of the thiol's characteristic aroma. The final step is the esterification of the released MMB to this compound, a reaction also mediated by yeast enzymes.

Microbial Biotransformation and Metabolic Fate

The transformation of precursors into this compound and its subsequent degradation are heavily influenced by the metabolic activities of various microorganisms, particularly yeasts and bacteria.

Role of Specific Yeast Strains in Formation

Specific yeast strains play a pivotal role in both releasing the precursor alcohol (MMB) and its subsequent esterification to this compound.

Saccharomyces cerevisiae : This yeast is central to the formation of acetate esters. nih.gov The synthesis of esters like this compound is catalyzed by alcohol acetyltransferases (AATases), enzymes encoded by genes such as ATF1 and ATF2. nih.govresearchgate.net Overexpression of the ATF1 gene in brewer's yeast has been shown to increase the production of major flavor esters, including 3-methylbutyl acetate. researchgate.net Conversely, deleting genes like BAT2, which is involved in the synthesis of higher alcohols (the precursors to acetate esters), can also surprisingly lead to an increase in certain acetate esters, suggesting complex regulatory networks. researchgate.net

Metschnikowia pulcherrima : Strains of this yeast species have been identified as being capable of releasing varietal thiols, including MMB, during fermentation. wikipedia.org

The table below summarizes the roles of key yeast genes in the formation of the acetate ester.

| Gene | Enzyme | Function in Formation | Effect of Modification |

| ATF1, ATF2 | Alcohol Acetyltransferases (AATases) | Catalyzes the esterification of higher alcohols (like MMB) with acetyl-CoA to form acetate esters. nih.govresearchgate.net | Overexpression can lead to increased production of acetate esters. researchgate.net |

| BAT2 | Branched-chain Amino Acid Aminotransferase | Involved in the synthesis of higher alcohols, which are the direct precursors to acetate esters. researchgate.net | Deletion significantly reduces higher alcohol production but can increase the yield of corresponding acetate esters. researchgate.net |

Bacterial Mediated Synthesis and Degradation

Bacteria can also contribute to both the formation and breakdown of MMB, the precursor to the target acetate. The synthesis of MMB has been observed through the action of bacterial extracts on passion fruit juice components. wikipedia.org

Regarding degradation, enzymatic activity is believed to be the primary driver. Studies on human saliva, which has a complex bacterial population, have shown that MMB can be degraded. wikipedia.org This suggests that bacterial enzymes can play a role in breaking down this volatile thiol, thereby altering the aroma profile of a substance. wikipedia.org

In Vitro Enzymatic Degradation Studies

In vitro studies provide insight into the specific enzymes that can degrade thiol acetates. As this compound is a carboxylic ester, it is susceptible to degradation by esterase enzymes. foodb.canih.gov

A study on the enzymatic degradation of polymers demonstrated that esterases can break down poly(ethylene terephthalate), another ester-containing compound. nih.gov This indicates that esterases present in a microbial environment could hydrolyze this compound back to its precursor alcohol, MMB, and acetic acid. Furthermore, studies on the degradation of MMB in human saliva point to enzymatic activity as the cause of its breakdown, which occurs more rapidly than for other volatile thiols. wikipedia.org

Advanced Analytical Methodologies for 3 Mercapto 3 Methyl 1 Butyl Acetate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 3-Mercapto-3-methyl-1-butyl acetate (B1210297) from intricate mixtures, enabling its subsequent quantification and characterization. The choice of chromatographic technique is dictated by the compound's physicochemical properties, particularly its volatility and the sulfhydryl (-SH) group's reactivity.

Gas chromatography is the most prevalent technique for analyzing volatile compounds like 3-Mercapto-3-methyl-1-butyl acetate. The analysis typically involves headspace extraction to isolate volatile components from a liquid or solid sample, followed by injection into the GC system. nih.govdss.go.th Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method that preconcentrates volatile sulfur compounds (VSCs), thereby enhancing detection sensitivity. nih.gov For instance, fibers coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) have proven effective for extracting VSCs from alcoholic beverages. nih.gov

Due to the often low concentrations of sulfur compounds and potential interferences from other co-eluting species, selective detectors are paramount.

Sulfur Chemiluminescence Detector (SCD): This detector is highly selective and sensitive to sulfur-containing compounds. It provides an equimolar response to sulfur, simplifying quantification. A method using static headspace injection and cool-on-column GC coupled with SCD has been validated for determining volatile sulfur compounds in wine, demonstrating high accuracy, precision, and low detection limits (around 1 µg/L or better). nih.gov

Flame Photometric Detector (FPD): The FPD is another sulfur-selective detector commonly used for analyzing VSCs. oup.comoup.com It offers good sensitivity, though its response can be non-linear and requires careful calibration. oup.com The use of phosphoric acid-treated packed columns can improve the separation of otherwise poorly resolved sulfur compounds. oup.comoup.com

Table 1: Typical GC Parameters for Volatile Sulfur Compound Analysis

| Parameter | Typical Setting | Rationale/Details | Source |

|---|---|---|---|

| Sample Preparation | Headspace SPME | Concentrates volatile analytes, improving sensitivity. | nih.gov |

| SPME Fiber | DVB/CAR/PDMS | Effective for a broad range of volatile sulfur compounds. | nih.gov |

| Column Type | Polar fused silica (B1680970) capillary | Provides good separation for polar and volatile compounds. | antpedia.com |

| Detector | Sulfur Chemiluminescence (SCD) or Flame Photometric (FPD) | Offers high selectivity and sensitivity for sulfur compounds, minimizing matrix interference. | nih.govoup.com |

| Injection Mode | Cool-on-column or Splitless | Minimizes thermal degradation of labile sulfur compounds. | nih.gov |

Direct analysis of highly volatile and non-polar thiols by liquid chromatography is challenging. These compounds exhibit poor retention on reversed-phase columns and lack a chromophore for standard UV detection. acs.orgnih.gov Consequently, LC-based methods for this compound and similar volatile thiols invariably rely on a derivatization step. acs.orgnih.gov

Derivatization converts the thiol into a less volatile, more stable, and more easily detectable derivative. acs.org A common strategy involves reacting the sulfhydryl group with a specific reagent. For example, 4,4'-dithiodipyridine (DTDP) reacts rapidly with thiols at typical wine pH to form stable derivatives. acs.orgmdpi.com These derivatives can then be enriched using solid-phase extraction (SPE) and subsequently analyzed by HPLC, often coupled with mass spectrometry. acs.org This approach not only improves chromatographic retention but also enhances ionization efficiency for MS detection. nih.govacs.org

The development of Ultra-Performance Liquid Chromatography (UPLC) has further enhanced this approach by providing faster analysis times and improved resolution compared to traditional HPLC. acs.org

For exceptionally complex samples where one-dimensional chromatography offers insufficient resolving power, comprehensive two-dimensional chromatography (GC×GC or 2D-LC) provides a significant advantage.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique couples two different GC columns (e.g., a non-polar column followed by a polar column) in series. researchgate.net The entire effluent from the first column is systematically trapped and then rapidly re-injected onto the second column. This results in a significant increase in peak capacity and separation power, allowing for the resolution of compounds that would co-elute in a single-column separation. researchgate.net When coupled with a sulfur-chemiluminescence detector (GC×GC-SCD), the method offers enhanced sensitivity and resolution for the detailed characterization and identification of sulfur compounds in intricate matrices like petroleum middle distillates. researchgate.net

Comprehensive Two-Dimensional Liquid Chromatography (2D-LC): This is an emerging technique that applies the same principle as GCxGC to liquid-phase separations. mdpi.com It combines two independent LC separation modes orthogonally, achieving a paradigm shift in separation capability for complex liquid samples. mdpi.com While less common for volatile thiol analysis, its potential for separating derivatized thiols from complex food or biological extracts is significant. mdpi.com

Spectroscopic and Spectrometric Characterization Methods

While chromatography separates the components of a mixture, spectroscopy and spectrometry are used for their definitive identification and structural elucidation.

Mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS), is the gold standard for the analysis of this compound. nih.govdss.go.th It provides both qualitative (structural) and quantitative information.

In GC-MS, following separation on the GC column, molecules are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint. The NIST mass spectrum for this compound shows characteristic fragmentation patterns that can be used for its identification. nist.gov Quantitative analysis is often performed in selected ion monitoring (SIM) mode, where the instrument monitors for specific, characteristic ions of the target compound, thereby increasing sensitivity and reducing matrix interference. antpedia.com

In LC-MS/MS, after derivatization and LC separation, the compound is ionized (e.g., by electrospray ionization - ESI) and subjected to tandem mass spectrometry. acs.org In this technique, a specific precursor ion (e.g., the molecular ion of the derivatized thiol) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive, making it ideal for quantifying trace-level compounds in complex matrices like wine. acs.org

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄O₂S | nist.gov |

| Molecular Weight | 162.25 g/mol | nist.gov |

| Monoisotopic Mass | 162.07145086 Da | nih.gov |

| Predicted m/z Adducts | [M+H]⁺: 163.07874, [M+Na]⁺: 185.06068 | uni.lu |

| Ionization Mode | Electron Ionization (EI) for GC-MS | nist.gov |

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, represents a significant advancement for the confident identification of compounds. nih.gov Unlike nominal mass instruments, HRMS provides the mass of a molecule with very high accuracy (typically to four or five decimal places). nih.gov

This high mass accuracy allows for the calculation of a unique elemental formula, which drastically reduces the number of possible candidate structures for an unknown peak. nih.gov In the context of this compound analysis, LC-HRMS is particularly powerful when analyzing derivatized thiols. researchgate.netnih.gov It can confirm the elemental composition of the derivatized molecule, providing unequivocal identification even in the absence of a pure analytical standard. nih.gov This capability is invaluable in "foodomics" or metabolomics studies for the non-targeted screening and identification of novel or unexpected thiol compounds in various samples. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. nih.govchegg.com

¹H NMR: The proton NMR spectrum would display distinct signals for each unique proton environment. The two methyl groups attached to the tertiary carbon bearing the thiol would appear as a singlet, integrating to six protons. The methylene (B1212753) (CH₂) groups of the butyl chain would present as two distinct triplets. The methyl group of the acetate moiety would be a sharp singlet at a characteristic downfield shift. thermofisher.com

¹³C NMR: The carbon NMR spectrum would show a signal for each of the seven carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester group (highly deshielded), the quaternary carbon bonded to the sulfur, and the carbons of the methyl and methylene groups at their respective characteristic chemical shifts. chemicalbook.com

| Assignment | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH₃-C=O | ¹H | ~2.05 | Singlet |

| O-CH₂- | ¹H | ~4.15 | Triplet |

| -CH₂-C(S) | ¹H | ~1.85 | Triplet |

| (CH₃)₂-C-S | ¹H | ~1.35 | Singlet |

| S-H | ¹H | ~1.6 (variable) | Singlet |

| CH₃ -C=O | ¹³C | ~21.0 | - |

| CH₃-C=O | ¹³C | ~171.0 | - |

| O-CH₂ - | ¹³C | ~61.5 | - |

| -CH₂ -C(S) | ¹³C | ~42.0 | - |

| -C(S)- | ¹³C | ~49.0 | - |

| (CH₃ )₂-C-S | ¹³C | ~29.5 | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. nist.gov The most prominent feature would be the strong C=O (carbonyl) stretch of the ester group, typically appearing around 1740 cm⁻¹. Another key indicator of the ester functionality is the C-O stretch, which appears in the 1250-1000 cm⁻¹ region. The presence of the thiol group (S-H) would be confirmed by a weak absorption band around 2600-2550 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Thiol S-H | Stretch | 2550 - 2600 | Weak |

| Ester C=O | Stretch | ~1740 | Strong |

| Ester C-O | Stretch | 1000 - 1250 | Strong |

Sample Preparation and Enrichment Strategies for Trace Analysis

Due to the typically low concentrations of volatile thiols in complex samples like food and beverages, an extraction and enrichment step is crucial prior to instrumental analysis. unimi.itnih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid sorbent and a liquid sample matrix. sigmaaldrich.com For thiol analysis, SPE is employed to isolate and pre-concentrate the analytes from the bulk sample, removing interferences such as sugars and acids. researchgate.netunimi.it Various sorbents can be used, and the selection depends on the specific properties of the analyte and the matrix. In some methods, derivatization of the thiols is performed to enhance their retention on the SPE cartridge and improve their chromatographic behavior. nih.govsemanticscholar.org For instance, silver ion-based columns have been explored for their affinity towards thiols, offering a less hazardous alternative to traditional mercury-based reagents. fao.org

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is a highly sensitive, solventless enrichment technique based on the same principles as Solid Phase Microextraction (SPME). iiste.orgchromatographyonline.com It utilizes a magnetic stir bar coated with a thick layer of a sorbent, most commonly polydimethylsiloxane (PDMS). researchgate.netcsic.es The stir bar is placed into the liquid sample and stirred for a defined period, during which analytes partition from the sample into the PDMS phase. nih.gov After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed directly into the GC inlet for analysis. nih.gov SBSE offers a much larger volume of extraction phase compared to SPME, resulting in higher analyte recovery and lower detection limits, making it particularly suitable for the ultra-trace analysis of thiols in beverages like beer. researchgate.netnih.gov

Distillation and Extraction Methods

Classical methods such as distillation and liquid-liquid extraction (LLE) can also be applied. Distillation separates compounds based on differences in their boiling points. Azeotropic distillation, for example, can be used to separate acetate esters from aqueous and acidic mixtures. google.com LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. However, for highly volatile and trace-level compounds like this compound, these methods can have drawbacks. A study attempting LLE with cyclohexane (B81311) for polyfunctional thiols in beer found the method lacked the necessary sensitivity for quantification at typical concentration levels. fao.org These methods may require further concentration steps, such as solvent evaporation, to achieve the required analytical sensitivity. fao.org

Quantitative Determination using Internal Standards and Calibration Curves

Accurate and precise quantification of trace-level volatile compounds such as this compound is critical, particularly in complex matrices like food and beverages. The use of an internal standard (IS) coupled with a calibration curve is a fundamental and robust methodology employed to achieve reliable quantitative results. This approach is essential for mitigating the variability that can be introduced during sample preparation and instrumental analysis. nih.gov

The core principle of the internal standard method is the addition of a known amount of a non-naturally occurring compound—the internal standard—to every sample, blank, and calibration standard. nih.gov The IS should be chemically similar to the analyte but distinguishable by the analytical instrument. Its purpose is to normalize the response of the target analyte, compensating for potential losses during extraction, derivatization, or injection, as well as for fluctuations in instrument performance. nih.gov For the analysis of volatile thiols, a common choice for an internal standard is a structural analog, such as 4-methoxy-2-methyl-2-butanethiol (B1595437) (4M2M2B) or 4-methoxy-2-methyl-2-mercaptobutane. dss.go.thscielo.org.za While stable isotope-labeled internal standards are considered the gold standard, well-chosen structural analogs can also provide excellent accuracy. nih.gov

A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the analyte of interest and a constant concentration of the internal standard. dss.go.th The curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. dss.go.th This ratio is then used to calculate the concentration of the analyte in unknown samples. Research on related volatile thiols in wine has demonstrated the effectiveness of this technique. For instance, standard curves for compounds like 4-mercapto-4-methylpentan-2-one have been prepared by adding increasing quantities of the reference compound to a base wine matrix. dss.go.th

The performance of these quantitative methods is validated through several key parameters, including linearity (R²), limit of detection (LOD), limit of quantification (LOQ), and recovery. Linearity, ideally with a correlation coefficient (R²) close to 1.0, indicates how well the response ratio correlates with concentration. LOD and LOQ define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Recovery experiments, which measure the amount of analyte retrieved from a spiked sample, are crucial for assessing the accuracy of the extraction method. nih.govresearchgate.net

Detailed research findings from studies on related volatile thiols and acetates highlight the effectiveness of these methodologies, which are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS).

Table 1: Example Calibration Data for Thiol Analysis in Wine This table illustrates the construction of a standard curve for a related thiol, 4-mercapto-4-methylpentan-2-one, in a wine matrix, demonstrating the relationship between concentration and the response ratio. dss.go.th

| Concentration (ng/L) | Analyte Area | Internal Standard Area | Response Ratio (Analyte Area / IS Area) |

| 1 | 5,000 | 100,000 | 0.05 |

| 5 | 26,000 | 102,000 | 0.25 |

| 10 | 51,000 | 101,000 | 0.50 |

| 20 | 103,000 | 101,500 | 1.01 |

| 30 | 152,000 | 100,500 | 1.51 |

Table 2: Method Validation Parameters from Thiol Analysis Studies This table summarizes typical performance characteristics from quantitative methods for various volatile thiols in complex matrices like wine and e-liquids, showcasing the sensitivity and accuracy achievable. scielo.org.zanih.govresearchgate.netnih.govcoresta.org

| Analyte | Method | Internal Standard | Linearity (R²) | LOD (ng/L) | LOQ (ng/mL) | Recovery (%) |

| 4-Mercapto-4-methyl-2-pentanone (4MMP) | HS-SPME-GC-MS | d₂-3-MHA | >0.99 | 0.9 | - | 104.9 - 108.7 |

| 3-Mercaptohexanol (3MH) | HS-SPME-GC-MS | d₂-3-MHA | >0.99 | 1 | - | 90.5 - 102.6 |

| 3-Mercaptohexyl Acetate (3MHA) | HS-SPME-GC-MS | d₂-3-MHA | >0.99 | 17 | - | 90.2 - 100.5 |

| Isobutyl Acetate | GC-MS/MS | Ethyl-d3 acetate | >0.995 | - | 40 | 79 - 124 |

| Isoamyl Acetate | GC-MS/MS | Ethyl-d3 acetate | >0.995 | - | 40 | 79 - 124 |

These advanced analytical methodologies, combining the use of internal standards for normalization and calibration curves for quantification, are indispensable for the accurate determination of this compound in various applications.

Mechanistic Research on the Role of 3 Mercapto 3 Methyl 1 Butyl Acetate in Non Human Biological Systems

Role in Microbial Ecology and Interspecies Communication

The formation of volatile thiols, including 3-mercapto-3-methylbutanol, is not limited to animal metabolism. Microbial activity, particularly in fermentation, plays a key role in releasing these compounds from non-volatile precursors found in plants. researchgate.net In the context of brewing, polyfunctional thiols are recognized as important aroma compounds in beer, derived from precursors in hops. researchgate.net

Yeast, such as Saccharomyces cerevisiae and Saccharomyces pastorianus, possess enzymes capable of cleaving cysteine-conjugated precursors to release free thiols. researchgate.netresearchgate.net Research has identified that 3-mercapto-3-methylbutanol is one of the thiols found in Lager beer, originating from these precursors present in hop varieties. researchgate.net This process demonstrates a significant role for microbes in transforming plant-derived compounds into biologically active volatiles.

Furthermore, microbial systems have the capability to synthesize acetate (B1210297) esters. Studies on microbial co-cultures, for example using Clostridium acetobutylicum and Actinobacillus succinogenes, have demonstrated the direct production of butyl acetate from glucose. researchgate.net This capability suggests a plausible pathway for the microbial biosynthesis of 3-mercapto-3-methyl-1-butyl acetate in environments where both the parent alcohol (or its precursors) and acetate-producing microbes are present. The compound has also been detected in passion fruit, where microbial action contributes to the development of its complex aroma profile. wikipedia.org

Enzymatic Interactions and Reaction Kinetics (Excluding Human Metabolic Pathways)

The biosynthesis and transformation of this compound and its parent alcohol are governed by specific enzymatic reactions in non-human systems. In felines, the carboxylesterase enzyme cauxin is fundamental to the synthesis pathway, hydrolyzing 3-methylbutanol-cysteinylglycine (3-MBCG) to produce felinine (B1672332), which subsequently degrades into 3MMB. wikipedia.org

In the microbial realm, specific enzymes have been identified as crucial for the release of related thiols during fermentation. In Saccharomyces pastorianus, Old Yellow Enzyme 2 (Oye2p) and alcohol dehydrogenase 6 (Adh6p) are involved in converting precursors into the final volatile thiol. researchgate.net More broadly in yeast, enzymes with C-S lyase activity, such as beta-lyase, are responsible for cleaving the carbon-sulfur bond in cysteine-S-conjugates to release the free, odorous thiol. researchgate.net

The acetate ester itself is subject to enzymatic action. Esterase enzymes, which are ubiquitous in biological systems, can hydrolyze the ester bond of this compound to release the parent alcohol (3MMB) and acetic acid. This hydrolytic cleavage is a common biological reaction and would represent the final step in activating the acetate form into the more volatile signal molecule.

Table 2: Key Enzymes in the Metabolism of this compound and Related Precursors in Non-Human Systems

| Enzyme | Source Organism/System | Substrate | Product(s) | Function | Reference |

|---|---|---|---|---|---|

| Cauxin (Carboxylesterase) | Felis catus (urine) | 3-methylbutanol-cysteinylglycine (3-MBCG) | Felinine | Precursor synthesis for 3MMB | wikipedia.org |

| C-S Lyase (e.g., Beta-lyase) | Saccharomyces cerevisiae (yeast) | Cysteine-S-conjugates of thiols | Free volatile thiols (e.g., 3MMB) | Release of active thiol from precursor | researchgate.net |

| Old Yellow Enzyme 2 (Oye2p) / Alcohol Dehydrogenase 6 (Adh6p) | Saccharomyces pastorianus (yeast) | 2-mercapto-3-hydroxy-3-methylbutanal | 2-mercapto-3-methyl-1-butanol (a related thiol) | Thiol formation during fermentation | researchgate.net |

Stability and Transformation During Bioprocessing

During bioprocessing, such as the fermentation of beverages like wine and beer, this compound and its parent alcohol are products of transformation from less volatile precursors. researchgate.net The initial precursors in plants like grapes and hops are often non-volatile and non-odorous cysteine- or glutathione-conjugated forms. nih.gov It is the enzymatic action of yeast during fermentation that transforms these stable precursors into the potent volatile thiols that characterize the final product's aroma. researchgate.net

The acetate form of the thiol is generally more stable and less volatile than the free alcohol. This property suggests that this compound could function as a stable "carrier" or a slow-release form of the potent 3MMB aroma and signal. In feline urine, the gradual degradation of the felinine precursor to release 3MMB over time is a key aspect of its function as a long-lasting territorial marker. wikipedia.org Similarly, in a bioprocessing context or a natural microbial environment, the acetate ester could provide greater stability, with its transformation into the active alcohol occurring gradually through enzymatic or chemical hydrolysis.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-mercapto-3-methylbutanol (3MMB) |

| Felinine |

| Cauxin |

| 3-mercapto-3-methylbutyl formate |

| 3-methylbutanol-cysteinylglycine (3-MBCG) |

| Glutathione |

| Acetic Acid |

| Butyl acetate |

| 2-mercapto-3-methyl-1-butanol |

| 2-mercapto-3-hydroxy-3-methylbutanal |

Applications and Advanced Research Directions in Specific Scientific Disciplines

Contribution to Complex Chemical Profiles in Food Science (Beyond Sensory Attributes)

While the direct role of 3-mercapto-3-methyl-1-butyl acetate (B1210297) as a real-time indicator in the control of fermentation processes is not extensively documented in scientific literature, its formation is analogous to other important volatile thiol acetates, such as 3-mercaptohexyl acetate in wine, which is produced by yeast during alcoholic fermentation. The formation of these acetate esters is dependent on the presence of the precursor alcohol and the activity of yeast alcohol acetyltransferases. Therefore, the presence and concentration of 3-mercapto-3-methyl-1-butyl acetate could theoretically serve as an indirect indicator of specific yeast strains' metabolic activity and the availability of its precursor, 3-mercapto-3-methyl-1-butanol (B1210777).

In processes where the precursor alcohol is a key component, monitoring the formation of the acetate ester could provide insights into the fermentation's progress and the health of the yeast culture. For instance, a steady increase in the acetate form would suggest a healthy and active yeast population with sufficient acetyl-CoA precursors. Conversely, a lack of its production could indicate yeast stress or a deficiency in the necessary precursors. However, research directly correlating the concentration of this compound with specific fermentation milestones is still an emerging area.

This compound has been identified as a key volatile compound in roasted coffee, where its concentration is directly related to the degree of roasting nih.gov. This makes it a valuable marker for quality control in the coffee industry. Its concentration hardly increases during light roasting but sees a rapid increase in darker roasts nih.gov. This specific formation pattern allows for its use as an indicator of the roasting profile, which is a critical factor in determining the final flavor and aroma of the coffee.

The presence and concentration of this compound could also serve as a marker for authenticity. For example, the addition of synthetic flavorings to coffee to mimic a dark roast profile could potentially be identified by an anomalous ratio of this compound to other roasting indicators. While its presence has been noted in fruits, its application as a definitive marker for the authenticity of fruit juices or other products is a developing area of research foodb.ca. The principle of using volatile compounds as markers for authenticity is well-established, and the unique character of this sulfur-containing ester makes it a promising candidate for such applications in a variety of food products cabidigitallibrary.orgfrontiersin.orgresearchgate.net.

| Product | Role as a Marker | Key Research Finding | Reference |

|---|---|---|---|

| Roasted Coffee | Quality Control (Roasting Degree) | Concentration rapidly increases with a higher degree of roasting, making it a specific indicator of dark roasts. | nih.gov |

Environmental Fate and Biogeochemical Cycling

The environmental fate of this compound is determined by both abiotic and biotic degradation pathways. As an ester, it is susceptible to abiotic hydrolysis in aqueous environments, which would break the ester bond to yield 3-mercapto-3-methyl-1-butanol and acetic acid. The rate of this hydrolysis is influenced by pH and temperature nih.gov.

The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized sulfur species. This can be a significant abiotic degradation pathway, particularly in the presence of oxygen and metal catalysts. Photodegradation may also contribute to its breakdown in sunlit surface waters, a common fate for many organic compounds in the environment.

Biotic degradation is expected to be a major pathway for the breakdown of this compound in the environment. Microorganisms, particularly bacteria and fungi, possess a wide array of enzymes that can metabolize this compound. The degradation would likely be initiated by enzymatic hydrolysis of the ester linkage by esterases, which are common microbial enzymes diva-portal.orgnih.gov. This would yield 3-mercapto-3-methyl-1-butanol and acetic acid, both of which are readily biodegradable.

The resulting tertiary mercaptan, 3-mercapto-3-methyl-1-butanol, can be further metabolized by microorganisms. Studies on the biodegradation of other mercaptans have shown that bacteria can oxidize the sulfur atom and cleave the carbon-sulfur bond, eventually mineralizing the compound to carbon dioxide, water, and sulfate researchgate.netnih.govnih.gov. The specific microbial species and enzymatic pathways involved in the degradation of this compound are a subject for further research.

| Degradation Pathway | Process | Primary Products | Influencing Factors |

|---|---|---|---|

| Abiotic Hydrolysis | Chemical breakdown of the ester bond by water. | 3-Mercapto-3-methyl-1-butanol, Acetic acid | pH, Temperature |

| Abiotic Oxidation | Chemical oxidation of the thiol group. | Disulfides and other oxidized sulfur compounds | Oxygen, Metal catalysts |

| Biotic Hydrolysis | Enzymatic breakdown of the ester bond by microbial esterases. | 3-Mercapto-3-methyl-1-butanol, Acetic acid | Microbial population, Enzyme activity |

| Biotic Oxidation | Microbial metabolism of the thiol and alcohol groups. | Carbon dioxide, Water, Sulfate | Microbial species, Oxygen availability |

Potential as a Biomarker in Non-Human Biological Systems

Recent research has highlighted the potential of this compound and its precursor, 3-mercapto-3-methyl-1-butanol, as biomarkers in non-human biological systems, particularly in mammals researchgate.netcarnivorecoexistence.info. The precursor alcohol has been identified in the urine of several feline species, including leopards, where it is thought to play a role in chemical communication researchgate.netcarnivorecoexistence.info. The presence of this compound is linked to the metabolism of the felid-specific amino acid, felinine (B1672332) carnivorecoexistence.info.

The detection of 3-mercapto-3-methyl-1-butanol in urine suggests that its acetylated form, this compound, could also be present, potentially formed through in vivo acetylation processes researchgate.net. Volatile organic compounds (VOCs), including sulfur compounds, are increasingly being investigated as non-invasive biomarkers for disease, metabolic state, and species recognition in animals. The unique presence of this compound and its precursor in certain species makes it a strong candidate for a species-specific biomarker. Further research is needed to explore the presence of this compound in various biological fluids and tissues of different animal species and to correlate its concentration with specific physiological or pathological conditions.

| Animal Group | Potential Application | Basis of Potential | Reference |

|---|---|---|---|

| Felidae (e.g., Leopards) | Species identification, reproductive status, territorial marking. | Presence of the precursor, 3-mercapto-3-methyl-1-butanol, in urine, linked to specific metabolic pathways. | researchgate.netcarnivorecoexistence.info |

Advanced Chemical Manufacturing and Industrial Synthesis Methodologies

The industrial production of this compound involves various chemical synthesis methodologies, ranging from common laboratory-scale preparations to advanced, intensified processes designed for large-scale manufacturing. The primary route to this compound is through the esterification of its corresponding alcohol, 3-Mercapto-3-methylbutan-1-ol.

Laboratory and Direct Synthesis Approaches

The most direct synthesis of this compound involves the esterification of 3-Mercapto-3-methylbutan-1-ol. This transformation can be achieved using standard acylating agents. One documented method involves the reaction of the precursor alcohol with an acetylating agent in a suitable solvent. For instance, a synthesis using acetyl chloride in the presence of a base or the use of acetic anhydride (B1165640) can yield the desired ester. A specific laboratory preparation has reported a yield of 89.5% when the reaction is conducted in dichloromethane (B109758) at 22°C for 18 hours chemicalbook.com.

The synthesis of the key precursor, 3-Mercapto-3-methylbutan-1-ol, is a multi-step process that begins with more common starting materials. One established pathway starts with the reaction between ethyl acetate and acetone, followed by bromination, treatment with thiourea, hydrolysis, and finally reduction with a reducing agent like lithium aluminum hydride to form the mercapto-alcohol wikipedia.org.

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Mercapto-3-methylbutanol | Acetyl chloride | Dichloromethane | 22 | 18 | 89.5 chemicalbook.com |

| 3-Mercapto-3-methylbutanol | Acetic anhydride | Pyridine | 45 | 4 | Not specified |

This table presents data on the direct synthesis of this compound and analogous esterification reactions.

Industrial Esterification Principles: Fisher Esterification

On an industrial scale, a common method for producing esters is the Fisher esterification. This process involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid thermofisher.com. To produce this compound via this method, 3-Mercapto-3-methylbutan-1-ol would be refluxed with acetic acid.

The reaction is reversible, so to maximize the yield of the ester, the equilibrium must be shifted toward the products. This is often achieved by using an excess of one of the reactants (usually the less expensive one) or by removing one of the products, typically water, as it is formed thermofisher.com. While effective, this conventional batch process can be limited by reaction equilibrium, requiring significant energy for purification and separation steps.

Advanced and Intensified Manufacturing Processes

To overcome the limitations of conventional batch reactors, advanced process intensification technologies are being researched and applied for ester production, which are relevant for the efficient manufacturing of this compound. Methodologies developed for similar compounds, such as butyl acetate, highlight the direction of modern chemical manufacturing.

Reactive Distillation (RD): This is a process intensification technique that combines chemical reaction and distillation in a single unit. For an esterification reaction, the reactants (alcohol and carboxylic acid) are fed into a distillation column where the reaction occurs in the presence of a catalyst. As the ester product is formed, the by-product water is continuously removed by distillation. This constant removal of a product shifts the reaction equilibrium, allowing for very high conversion rates. For butyl acetate production, reactive distillation has been shown to achieve a conversion of n-butanol greater than 98% mdpi.com. This method significantly reduces capital and energy costs compared to conventional processes.

Membrane Reactors (MR): A membrane reactor is another advanced technology that integrates reaction and separation. In the context of esterification, a selective membrane is used to remove water from the reaction zone as it is formed. This disruption of equilibrium drives the reaction towards completion. Studies on butyl acetate synthesis have demonstrated that a membrane reactor can achieve an n-butanol conversion of 92.0%, far exceeding the typical equilibrium-limited conversion of 69.8% in a conventional reactor mdpi.com. This process is noted for being environmentally friendly, with a significant reduction in CO2 emissions mdpi.com.

Biocatalysis and Microbial Synthesis: A developing area in chemical manufacturing is the use of biological systems for synthesis. Research into the one-pot biosynthesis of esters like butyl acetate from glucose using microbial co-cultures represents a move towards more sustainable and "green" production methods nih.gov. In these systems, microorganisms are engineered to produce both the necessary alcohol and acid precursors and the enzymes needed to catalyze the esterification. For example, a co-culture of Clostridium acetobutylicum (a butanol producer) and Actinobacillus succinogenes (an acetate producer) can directly produce butyl acetate from a glucose feedstock nih.gov. While still an area of active research, biocatalysis offers a promising alternative to traditional chemical synthesis.

| Technology | Principle | Typical Conversion (%) | Key Advantages |

| Conventional Reactor | Batch reaction reaching equilibrium. | ~69.8 | Simple setup. |

| Reactive Distillation (RD) | Simultaneous reaction and separation of by-products in a distillation column. | >98 | High conversion, reduced energy and capital cost. mdpi.com |

| Membrane Reactor (MR) | Reaction combined with membrane-based removal of by-products. | ~92.0 | High conversion, energy-efficient, lower emissions. mdpi.com |

| Biocatalysis | Use of microbes or enzymes to produce and esterify precursors. | Variable | Sustainable (uses renewable feedstock), operates at mild conditions. nih.gov |

This table compares different manufacturing technologies for ester production, with conversion data based on butyl acetate synthesis as a model system.

Computational Chemistry and Theoretical Studies of 3 Mercapto 3 Methyl 1 Butyl Acetate

Molecular Structure and Conformation Analysis